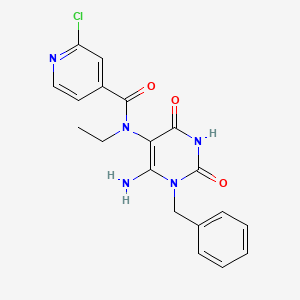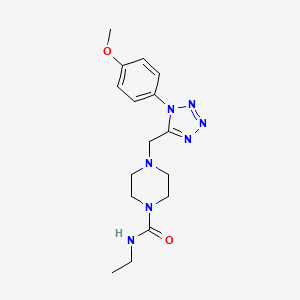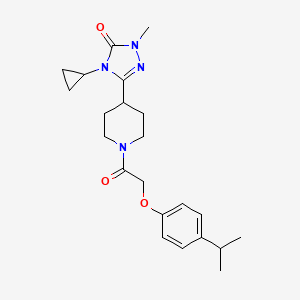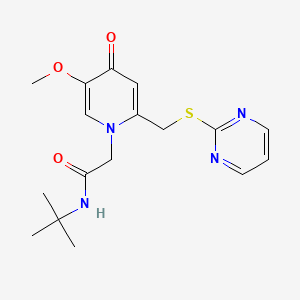![molecular formula C13H11ClN4O B2355963 6-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline CAS No. 885949-52-0](/img/structure/B2355963.png)
6-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline” is a chemical compound with the molecular weight of 274.71 .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H11ClN4O/c1-7-8(2)16-11-5-9(3-4-10(11)15-7)13-18-17-12(6-14)19-13/h3-5H,6H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound has a melting point range of 183 - 185 degrees Celsius . It is a solid substance .Aplicaciones Científicas De Investigación
Antitumor Activity
1,3,4-oxadiazole derivatives have been studied for their potential antitumor properties. For instance, bis-oxadiazole methylsulfides, similar in structure to the compound , have demonstrated cytotoxicity against Hep-3B cancer cell lines, suggesting potential applications in cancer treatment (Cao, 2012).
Antibacterial Activity
Derivatives containing 1,3,4-oxadiazole thioether have shown promising antibacterial activities against various bacterial strains. For example, compound 6r, an oxadiazole thioether derivative, exhibited strong inhibitory effects against Xanthomonas oryzae pv. oryzae, surpassing the efficacy of commercial agents (Song et al., 2017).
Anti-Inflammatory and Analgesic Properties
Some 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, revealing promising results. This suggests a potential application in developing nonsteroidal anti-inflammatory and analgesic agents (Wagle, Adhikari, & Kumari, 2008).
Antimalarial Properties
2-Phenyl-5-(trichloromethyl)-1,3,4-oxadiazoles, closely related to the compound , have been identified as effective antimalarial substances. These compounds showed notable activity against Plasmodium berghei in mice, indicating their potential as antimalarial agents (Hutt, Elslager, & Werbel, 1970).
Antimicrobial and Hemolytic Activity
2,5-Disubstituted 1,3,4-oxadiazole compounds have been synthesized and tested for their antimicrobial and hemolytic activities. Certain derivatives displayed significant activity against a range of microbial species and demonstrated less toxicity, suggesting their potential in antimicrobial applications (Gul et al., 2017).
Photo-Luminescent Properties
1,3,4-Oxadiazole derivatives have been synthesized and characterized for their photo-luminescent properties. These compounds exhibited strong blue fluorescence emission with good photoluminescence quantum yields, indicating their potential use in materials science, particularly in photoluminescent applications (Han et al., 2010).
Tautomeric Character
The tautomeric character of 3-heteroarylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxalines, which includes oxadiazole derivatives, has been studied. The findings provide valuable insights into the chemical behavior of these compounds, which can be crucial for their potential applications in various chemical reactions and processes (Kurasawa, Okamoto, & Takada, 1985).
Propiedades
IUPAC Name |
2-(chloromethyl)-5-(2,3-dimethylquinoxalin-6-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c1-7-8(2)16-11-5-9(3-4-10(11)15-7)13-18-17-12(6-14)19-13/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBUYGGWNJPSQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C3=NN=C(O3)CCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2355880.png)


![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride](/img/no-structure.png)
![2-[(2-bromophenoxy)methyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2355885.png)
![1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One](/img/structure/B2355886.png)

![2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B2355892.png)
![3-[(4-tert-butylphenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2355893.png)


![3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2355897.png)

![N-(2,5-difluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2355903.png)